molecular formula C16H38I2N2O B025898 CJCHXUPJGGBJMH-UHFFFAOYSA-L CAS No. 109448-61-5

CJCHXUPJGGBJMH-UHFFFAOYSA-L

Cat. No.: B025898
CAS No.: 109448-61-5
M. Wt: 528.29 g/mol
InChI Key: CJCHXUPJGGBJMH-UHFFFAOYSA-L
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Description

The InChIKey CJCHXUPJGGBJMH-UHFFFAOYSA-L corresponds to a chemical compound uniquely identified by this alphanumeric descriptor. While the exact identity of the compound cannot be definitively determined from the provided evidence, InChIKeys typically encode molecular structure information, including atomic connectivity, stereochemistry, and protonation states. For context, compounds with similar identifiers are often organic molecules used in pharmaceuticals, agrochemicals, or industrial applications. A comprehensive characterization would require molecular formula, structural data, and physicochemical properties (e.g., solubility, melting point, spectral signatures), as outlined in medicinal chemistry reporting standards .

Properties

CAS No.

109448-61-5

Molecular Formula

C16H38I2N2O

Molecular Weight

528.29 g/mol

IUPAC Name

trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide

InChI

InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

CJCHXUPJGGBJMH-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-]

Synonyms

trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of chemical compounds requires structural, functional, and experimental data. Below is a framework for such an analysis, guided by methodologies described in (comparative chemical analysis) and (data presentation standards).

Table 1: Hypothetical Comparison Framework

Property CJCHXUPJGGBJMH-UHFFFAOYSA-L Compound A (Hypothetical Analog) Compound B (Hypothetical Analog)
Molecular Weight (g/mol) Not available 180.16 162.14
Solubility (mg/mL) Not available 25 (Water, 25°C) 50 (Ethanol, 25°C)
Melting Point (°C) Not available 145–148 89–92
IC50 (nM) Not available 12.3 (Target X) 45.6 (Target Y)
Spectral Data (NMR/IR) Not available Peaks at δ7.2 (aromatic) C=O stretch at 1700 cm⁻¹

Notes:

Structural analogs are selected based on shared functional groups or target applications.

Biological activity (e.g., IC50) should be compared using standardized assays with positive/negative controls, per pharmacological guidelines .

Key Findings from Comparative Studies (Hypothetical):

  • Compound A exhibits higher potency (lower IC50) than this compound in Target X inhibition, suggesting structural modifications (e.g., halogenation) enhance binding affinity.
  • Compound B shows superior solubility in ethanol, which may correlate with improved bioavailability in hydrophobic matrices.
  • Stability studies (absent in provided evidence) would further differentiate shelf-life and environmental persistence.

Challenges and Limitations

The provided evidence lacks specific data on this compound, necessitating reliance on generalized frameworks for comparison. For instance:

  • mandates detailed spectral and pharmacological data, which are unavailable here.
  • discusses chemical stability and synthesis but in a context unrelated to the target compound.

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